Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate is a chemical compound that likely shares structural and functional characteristics with other synthesized thiazole derivatives. Thiazoles are a crucial class of heterocyclic compounds with significant importance in pharmaceutical and agricultural industries due to their wide range of biological activities.
Synthesis Analysis
The synthesis of related thiazole derivatives typically involves multi-step chemical reactions, including condensation, cyclization, and nitration. For example, the synthesis of ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a closely related compound, was achieved through a one-pot procedure starting from 4-hydroxy-benzonitrile, leading to a key intermediate for further synthesis (Shaojie, 2010).
Molecular Structure Analysis
Molecular structure and characterization of thiazole derivatives are commonly performed using techniques such as single-crystal X-ray diffraction, NMR, and MS. The crystal structure analysis of similar compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, provides insight into the arrangement of molecules and the role of hydrogen bonds in crystal packing (Yeong et al., 2018).
Chemical Reactions and Properties
Thiazole derivatives undergo various chemical reactions, including cyclocondensation and functional group transformations, to yield compounds with desired properties. The synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives demonstrates the versatility of thiazole compounds in organic synthesis (Desai et al., 2019).
Scientific Research Applications
Antimicrobial Activities
Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and evaluated for antimicrobial activities against various bacterial and fungal strains. The structure-activity relationships were established through 3D-QSAR analysis, providing insights into the molecular basis of their antimicrobial effects (Desai, Bhatt, & Joshi, 2019).
Synthetic Pathways and Intermediate Applications
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate has been synthesized as a key intermediate for the production of febuxostat, a notable anti-gout medication. This synthesis involves optimizing the synthetic method and confirming the structure of the intermediate using various spectroscopic techniques (Shaojie, 2010).
Fluorescent Probing for Biothiols
The compound has been utilized in the design of ratiometric fluorescent probes for the selective detection of cysteine and homocysteine, offering potential applications in analytical chemistry and diagnostics. The probe's selectivity and sensitivity in aqueous media highlight its suitability for biological and chemical sensing applications (Na et al., 2016).
Future Directions
A novel process for the preparation of Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate has been disclosed . This process involves the reaction of ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate with metal nitrate in the presence of acid chloride and N,N-Dimethylformamide (DMF). This represents a potential future direction for the synthesis of this compound .
properties
IUPAC Name |
ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-3-20-13(17)11-7(2)14-12(21-11)8-4-5-10(16)9(6-8)15(18)19/h4-6,16H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVKTGODUOAVBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate |
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